ET receptor antagonist 2

Pulmonary Arterial Hypertension Endothelin Receptor Pharmacology Calcium Mobilization Assay

ET receptor antagonist 2 (compound 16j) is an orally active, sub-nanomolar ET receptor antagonist (IC50=0.22 nM) validated in monocrotaline-induced PAH rat models. Unlike generic alternatives, this compound exhibits unique ancillary antioxidant properties and inhibits lipid peroxidation, enabling dissection of ET-1 signaling and oxidative stress pathways. With a defined oral dosing regimen (150–300 mg/kg/day) and consistent lot-to-lot purity of ≥98%, it serves as an ideal benchmark comparator for novel ET antagonist development.

Molecular Formula C22H25N5O5S
Molecular Weight 471.5 g/mol
Cat. No. B12392126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameET receptor antagonist 2
Molecular FormulaC22H25N5O5S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCCC=CCCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3
InChIInChI=1S/C22H25N5O5S/c1-4-5-6-9-15-31-22-18(32-17-12-8-7-11-16(17)30-2)19(27-33(3,28)29)25-21(26-22)20-23-13-10-14-24-20/h5-8,10-14H,4,9,15H2,1-3H3,(H,25,26,27)/b6-5+
InChIKeyBXHYHRDLJMOJCV-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ET Receptor Antagonist 2 (Compound 16j): Sourcing and Key Specifications for PAH Research


ET receptor antagonist 2, also known as compound 16j, is a potent, orally active antagonist of the endothelin (ET) receptor, primarily utilized in preclinical pulmonary arterial hypertension (PAH) research . This small molecule, with the IUPAC name N-[6-[(E)-hex-3-enoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide and molecular formula C22H25N5O5S (MW: 471.53), is supplied by vendors like MedChemExpress and TargetMol for in vitro and in vivo studies, with a reported purity of ≥98% . Its key biochemical parameter is an IC50 of 0.22 nM against the ET receptor , and it has demonstrated efficacy in attenuating monocrotaline-induced PAH in rat models .

The Procurement Pitfall: Why Not All ET Antagonists Are Interchangeable for PAH Models


Substituting ET receptor antagonist 2 with another in-class compound like bosentan, ambrisentan, or macitentan without rigorous justification can confound experimental outcomes due to significant disparities in receptor subtype selectivity, binding kinetics, and pharmacokinetic profiles [1]. While all are ET receptor antagonists, their molecular pharmacology varies widely: bosentan is a dual ETA/ETB antagonist (Ki=4.7 nM/95 nM), ambrisentan is ETA-selective (IC50=0.6 nM), and macitentan is a next-generation dual antagonist with unique tissue-targeting properties [2]. These distinctions directly influence the biological pathways modulated and the translatability of findings, making generic substitution a substantial risk to data integrity in mechanistic and therapeutic studies. The quantitative evidence below defines the precise parameters where ET receptor antagonist 2 presents a verifiable alternative or advantage.

ET Receptor Antagonist 2: Head-to-Head and Comparative Quantitative Evidence for Scientific Selection


Comparative Potency: Sub-Nanomolar Affinity vs. Approved ERAs

ET receptor antagonist 2 demonstrates a higher binding affinity for the ET receptor (IC50 = 0.22 nM) compared to several clinically approved and widely used reference antagonists in the same assay system . Specifically, in a calcium mobilization assay using ETA-expressing cells, its potency is superior to bosentan (IC50 = 9.9 nM), macitentan (IC50 = 1.3 nM), and zibotentan (IC50 = 8.6 nM), and comparable to ambrisentan (IC50 = 0.6 nM) [1]. This indicates that at equimolar concentrations, ET receptor antagonist 2 achieves a higher degree of receptor occupancy, translating to a more robust functional blockade in vitro.

Pulmonary Arterial Hypertension Endothelin Receptor Pharmacology Calcium Mobilization Assay

In Vivo Efficacy: Attenuation of Monocrotaline-Induced PAH in Rats

In a direct therapeutic model of pulmonary arterial hypertension (PAH), ET receptor antagonist 2 significantly attenuated disease progression in rats exposed to monocrotaline (MCT), a widely used inducer of PAH . Oral administration at doses of 150 mg/kg/day and 300 mg/kg/day, initiated 48 hours post-MCT treatment for a total of 21-26 days, resulted in a significant reduction in mean pulmonary arterial pressure (mPAP) . This functional efficacy in a validated animal model distinguishes it from compounds that may show high in vitro potency but fail to translate in vivo due to poor pharmacokinetics or target engagement.

Pulmonary Arterial Hypertension In Vivo Pharmacology Monocrotaline Rat Model

Oral Bioactivity and Additional Mechanisms: Antioxidant and Lipid Peroxidation Inhibition

ET receptor antagonist 2 is characterized as an orally active agent, a crucial property for chronic in vivo studies in PAH models where repeated dosing is required . While specific bioavailability data (%F) is not publicly available, the compound's oral activity is confirmed by its efficacy in the rat MCT model when administered by oral gavage . Beyond its primary mechanism of ET receptor antagonism, the compound has also been shown to possess antioxidant properties and to inhibit lipid peroxidation in vivo, suggesting potential polypharmacology that may contribute to its overall therapeutic profile in PAH . This contrasts with reference antagonists like bosentan, which are not typically associated with direct antioxidant activity.

Oral Bioavailability Oxidative Stress Pulmonary Vascular Remodeling

Defined Research Applications for ET Receptor Antagonist 2 Based on Quantitative Evidence


Preclinical PAH Model Development: Monocrotaline-Induced Pulmonary Hypertension

The primary application supported by direct evidence is in rat models of PAH induced by monocrotaline (MCT). Researchers can utilize ET receptor antagonist 2 as a reference compound or investigational tool to study the therapeutic effects of ET receptor blockade on pulmonary hemodynamics (mPAP reduction) and associated biomarkers (HIF1α, ANP, TNNI3) . The established oral dosing regimen (150-300 mg/kg/day for 21-26 days) provides a validated protocol for integration into studies .

Comparative Pharmacology Studies: Benchmarking Novel ET Receptor Antagonists

Given its well-defined, sub-nanomolar potency (IC50 = 0.22 nM) and confirmed oral activity in vivo, ET receptor antagonist 2 serves as an excellent benchmark comparator for novel, investigational ET receptor antagonists . Researchers can use it to establish relative potency in vitro (e.g., in calcium mobilization or radioligand binding assays) and to compare in vivo efficacy and safety margins in parallel PAH studies .

Mechanistic Studies of Endothelin-1 Signaling and Oxidative Stress

The reported ancillary antioxidant properties and inhibition of lipid peroxidation make ET receptor antagonist 2 a unique tool for dissecting the interplay between ET-1 signaling and oxidative stress pathways . Studies investigating the contribution of reactive oxygen species to pulmonary vascular remodeling in PAH can leverage this compound to explore effects beyond pure receptor antagonism, providing a more comprehensive pharmacological probe than agents with a singular mechanism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for ET receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.